molecular formula C20H25O5PS2 B11713095 Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate

Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate

Cat. No.: B11713095
M. Wt: 440.5 g/mol
InChI Key: DSMMVWVCJQYBHS-UHFFFAOYSA-N
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Description

ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE is an organophosphorus compound known for its versatile applications in organic synthesis. It is commonly used as a reagent in various chemical reactions, particularly in the Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction. This compound is characterized by its ability to form carbon-carbon double bonds with high regioselectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE typically involves the Arbuzov reaction, where a phosphite reacts with an alkyl halide to form a phosphonate. The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow processes to ensure high yield and purity. The reaction mixture is passed through heated coils, and the product is collected and purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE exerts its effects involves the formation of a phosphonate anion. This anion is generated by the deprotonation of the compound using a base such as sodium methoxide. The phosphonate anion then reacts with carbonyl compounds to form alkenes with high regioselectivity .

Comparison with Similar Compounds

Similar Compounds

  • Triethyl phosphonoacetate
  • Diethyl ethoxycarbonylmethylphosphonate
  • Diethyl phosphonoacetic acid ethyl ester

Uniqueness

ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE is unique due to its dual functionality, allowing it to participate in both nucleophilic and electrophilic reactions. This versatility makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds .

Properties

Molecular Formula

C20H25O5PS2

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 2-diethoxyphosphoryl-2,2-bis(phenylsulfanyl)acetate

InChI

InChI=1S/C20H25O5PS2/c1-4-23-19(21)20(26(22,24-5-2)25-6-3,27-17-13-9-7-10-14-17)28-18-15-11-8-12-16-18/h7-16H,4-6H2,1-3H3

InChI Key

DSMMVWVCJQYBHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(P(=O)(OCC)OCC)(SC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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